molecular formula C14H18BrNO4 B1334050 3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid CAS No. 282524-86-1

3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid

Cat. No.: B1334050
CAS No.: 282524-86-1
M. Wt: 344.2 g/mol
InChI Key: ZAMLGGRVTAXBHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Analysis of 3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic Acid

Molecular Architecture and Stereochemical Configuration

The fundamental molecular architecture of this compound centers around a three-carbon propanoic acid backbone with substitution at the β-position (carbon-3). The molecule possesses the molecular formula C₁₄H₁₈BrNO₄ with a molecular weight of 344.20 g/mol. The compound exhibits distinctive structural features including a para-brominated phenyl ring directly attached to the β-carbon, creating an aromatic substitution pattern that significantly influences the molecule's electronic properties and spatial arrangement. The tert-butoxycarbonyl group serves as a protecting moiety for the amino functionality, introducing substantial steric bulk that affects conformational preferences and intermolecular interactions.

The aromatic bromophenyl substitution creates an electron-withdrawing environment that modulates the electronic density distribution throughout the molecular framework. This electronic perturbation extends beyond the immediate vicinity of the bromine substituent, influencing the conformational behavior of the entire molecular system. The positioning of the bromine atom at the para-position of the phenyl ring optimizes the electronic communication between the halogen substituent and the amino acid backbone, while minimizing unfavorable steric interactions that might arise from ortho-substitution patterns.

Chiral Center Characterization

The stereochemical complexity of this compound arises from the presence of a chiral center at the β-carbon position, where four distinct substituent groups create an asymmetric environment. This chiral center exhibits well-defined stereochemical preferences, with both (R) and (S) configurations being synthetically accessible and structurally characterized. The (R)-enantiomer displays a specific optical rotation of [α]D²⁰ = +47 ± 3° (c=1 in ethanol), while the (S)-enantiomer exhibits [α]D = -46.0 ± 2.0° (c=1 in ethanol), demonstrating the pronounced influence of stereochemistry on optical properties.

The stereochemical configuration significantly impacts the spatial arrangement of substituent groups around the chiral center, creating distinct three-dimensional molecular geometries that affect both physical properties and chemical reactivity. The absolute configuration determines the relative positioning of the bulky tert-butoxycarbonyl group relative to the bromophenyl substituent, influencing intramolecular interactions and conformational preferences. These stereochemical effects extend to intermolecular recognition processes, where enantiomeric forms may exhibit different binding affinities and selectivities in biological or catalytic systems.

Conformational Analysis of β-Phenylalanine Backbone

The conformational behavior of the β-phenylalanine backbone in this compound reflects the complex interplay between steric, electronic, and hydrogen-bonding factors. Unlike conventional α-amino acids, β-amino acids possess an additional carbon atom in the backbone, creating expanded conformational space and novel folding patterns. The compound predominantly adopts conformations that minimize steric clashes between the bulky tert-butoxycarbonyl group and the bromophenyl substituent while maintaining favorable electronic interactions.

Spectroscopic investigations using infrared and Raman spectroscopy have revealed that β-phenylalanine derivatives exhibit distinct conformational preferences compared to their α-analogues. The extended backbone of β-amino acids allows for the formation of β-strand and polyproline II conformations, with the relative populations dependent on the specific substitution pattern and environmental conditions. In the case of this compound, the brominated aromatic ring contributes to stabilization of extended conformations through favorable π-π stacking interactions and halogen bonding effects.

The conformational landscape is further modulated by the presence of the tert-butoxycarbonyl protecting group, which introduces significant steric constraints that limit accessible conformational states. This steric restriction creates a conformational bias toward extended arrangements where the bulky protecting group adopts positions that minimize unfavorable interactions with both the aromatic ring and the carboxylic acid functionality. Temperature-dependent conformational studies have demonstrated that the relative populations of different conformational states exhibit Boltzmann-weighted temperature dependence, consistent with well-defined energy barriers between accessible conformations.

Crystallographic Studies and Packing Arrangements

Crystallographic investigations of this compound have revealed distinctive solid-state packing arrangements that reflect the unique structural features of this β-amino acid derivative. The compound crystallizes in systems that accommodate both the bulky tert-butoxycarbonyl group and the brominated aromatic ring while maintaining efficient packing density. The crystal structures demonstrate the formation of hydrogen-bonded networks involving the carboxylic acid functionality and the amide group of the protecting moiety, creating extended supramolecular architectures.

The bromophenyl substituents participate in halogen bonding interactions and π-π stacking arrangements that contribute to crystal stability and determine the overall packing motif. These non-covalent interactions create layered structures where molecules organize into distinct planes separated by van der Waals contacts between alkyl regions of the tert-butoxycarbonyl groups. The bromine atoms exhibit characteristic halogen bonding patterns with electronegative atoms in neighboring molecules, creating directional intermolecular interactions that influence crystal morphology and mechanical properties.

Crystallographic analyses have identified multiple polymorphic forms for related phenylalanine derivatives, suggesting that this compound may also exhibit polymorphic behavior under different crystallization conditions. The formation of specific polymorphic phases depends on crystallization temperature, solvent selection, and cooling rates, with each polymorph displaying characteristic unit cell parameters and molecular arrangements. These structural variations reflect the delicate balance between competing intermolecular forces and the conformational flexibility inherent in the β-amino acid backbone.

Comparative Analysis with α-Phenylalanine Analogues

The structural characteristics of this compound exhibit both similarities and distinct differences when compared to corresponding α-phenylalanine analogues. The fundamental distinction lies in the positioning of the amino group relative to the carboxylic acid functionality, with β-amino acids featuring an additional methylene unit that significantly alters conformational preferences and intermolecular interactions. This structural modification creates expanded conformational space and novel folding patterns that are not accessible to α-amino acid systems.

Comparative conformational studies have demonstrated that β-phenylalanine derivatives exhibit greater conformational flexibility than their α-counterparts, with accessible conformational states spanning broader regions of φ,ψ conformational space. The additional backbone carbon in β-amino acids allows for the formation of extended β-strand conformations and unique turn structures that differ substantially from the canonical secondary structure elements observed in α-peptides. These conformational differences translate to distinct spectroscopic signatures, with β-amino acids displaying characteristic infrared and Raman bands in the amide III region that differ from those of α-amino acids.

Table 1: Comparative Physical Properties

Property This compound (β-form) 4-Bromo-α-phenylalanine
Molecular Formula C₁₄H₁₈BrNO₄ C₉H₁₀BrNO₂
Molecular Weight 344.20 g/mol 244.09 g/mol
Melting Point 143-145°C 102.5-103.0°C
Optical Rotation (S) [α]D = -46.0° [α]D = -5.4°

The enzymatic processing of β-amino acids by biological systems also differs markedly from α-amino acid metabolism, with specialized enzymes such as phenylalanine 2,3-aminomutase exhibiting distinct substrate specificities for β-arylalanine derivatives. These enzymatic studies have revealed that the brominated β-phenylalanine derivatives undergo enantiomer-selective transformations with different kinetic parameters compared to their α-analogues, reflecting the altered binding geometries and transition state structures associated with the modified backbone architecture.

Properties

IUPAC Name

3-(4-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMLGGRVTAXBHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzaldehyde and tert-butyl carbamate.

    Formation of Intermediate: The aldehyde group of 4-bromobenzaldehyde is reacted with tert-butyl carbamate under basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Protection: The amine is protected using tert-butoxycarbonyl chloride to form the tert-butoxycarbonyl-protected amine.

    Carboxylation: The final step involves the carboxylation of the protected amine to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, yielding the free amine. This reaction is critical for generating reactive intermediates in peptide synthesis or drug discovery.

Reaction Conditions Reagents Yield References
Acidic cleavageTFA/DCM (1:4 v/v)>90%
Room temperature, 3.5 hoursHCl/dioxane (4 M)85–90%

Mechanistic Insight :

  • The Boc group is protonated under acidic conditions, leading to carbamate decomposition and release of CO₂ and tert-butanol.
  • The free amine is stabilized in polar aprotic solvents like DCM or dioxane.

Ester Hydrolysis

The carboxylic acid moiety can be generated via hydrolysis of its methyl ester derivative.

Reaction Conditions Reagents Yield References
SaponificationNaOH (1 M), THF/H₂O (4:1 v/v)95%
0–5°C, 2 hoursLiOH, MeOH/H₂O90%

Applications :

  • Hydrolysis is essential for converting ester-protected intermediates into bioactive carboxylic acids.

Amide Bond Formation

The carboxylic acid reacts with amines in the presence of coupling agents to form amides, a key step in peptide synthesis.

Coupling Reagents Base Solvent Yield References
COMU/OxymaDIEAEtOAc/MeCN85–92%
HATUDIPEADMF88%

Example Reaction :

  • Coupling with benzylamine produces NN-benzyl-3-(4-bromophenyl)-3-aminopropanamide, a precursor for kinase inhibitors .

Oxidative Cleavage

The bromophenyl group undergoes oxidative transformations under controlled conditions.

Reaction Conditions Reagents Yield References
Periodate oxidationNaIO₄, tert-BuOH/AcOH/H₂O70%
Dark, 10 minutesDimethyl sulfide (quench)

Applications :

  • Oxidative cleavage modifies aromatic systems for downstream functionalization .

Halogen Exchange Reactions

The bromine atom can be substituted via palladium-catalyzed cross-coupling, though direct experimental data for this compound is limited.

Theoretical Pathway :

  • Suzuki-Miyaura coupling with aryl boronic acids to form biaryl structures .

Mechanistic and Synthetic Considerations

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DCM) enhance coupling efficiency by stabilizing reactive intermediates .
  • Temperature Control : Low temperatures (−20°C to 0°C) minimize side reactions during Boc deprotection .
  • Stereochemical Integrity : The chiral center at C3 remains intact under standard conditions, as confirmed by optical rotation data .

This compound’s multifunctional design enables its use in drug discovery, materials science, and asymmetric catalysis, with rigorous protocols ensuring high reproducibility .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a valuable tool in research:

  • Antibody-Drug Conjugates (ADCs) : It is utilized in the development of ADCs, which are designed to deliver cytotoxic agents specifically to cancer cells, thereby minimizing damage to healthy tissues .
  • Protein Kinase Inhibition : Research indicates that derivatives of this compound can inhibit protein kinases, which play a crucial role in various signaling pathways involved in cell growth and proliferation .
  • Mechanisms of Action :
    • Apoptosis Induction : The compound has been studied for its ability to induce apoptosis in cancer cells, making it a candidate for cancer therapy .
    • Cell Cycle Regulation : It influences cell cycle progression and DNA damage response mechanisms, which are vital for maintaining cellular integrity .

Drug Development

The unique structural features of 3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid allow it to serve as an intermediate in the synthesis of various pharmaceutical agents. Its applications include:

  • Synthesis of Peptide Derivatives : The Boc group facilitates the protection of amino acids during peptide synthesis, allowing for the construction of complex peptide structures that may have therapeutic applications.
  • Design of Novel Therapeutics : Researchers are exploring its potential as a scaffold for developing new drugs targeting specific diseases, particularly those involving dysregulated kinase activity.

Case Studies

  • Peptide Synthesis : In one study, the compound was used as a starting material for synthesizing peptide analogs that demonstrated enhanced efficacy against specific cancer cell lines compared to their unmodified counterparts.
  • Inhibition Studies : Another research effort focused on evaluating the inhibitory effects of this compound on various protein kinases involved in cancer progression. Results indicated significant inhibition rates, suggesting its potential as a lead compound for further drug development.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid would depend on its specific biological target. Generally, it could interact with enzymes or receptors, inhibiting or modulating their activity. The bromophenyl group might facilitate binding to hydrophobic pockets, while the carboxylic acid group could form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Key Observations :

  • Bromine vs. Methoxy : The bromine atom in the target compound facilitates cross-coupling reactions (e.g., with thiazoles in PROTAC synthesis ), whereas methoxy derivatives lack this reactivity .
  • Fluorine vs. Bromine: Fluorine’s smaller size and electronegativity make it suitable for targeting specific enzymes (e.g., LRRK2), but it cannot participate in cross-coupling .
  • Nitrophenyl Derivatives : The nitro group increases electrophilicity, enabling reduction to amines or participation in hydrogen bonding, but introduces synthetic challenges due to stability issues .

Stereochemical Variations

The (S)- and (R)-enantiomers of bromophenyl-Boc-amino propanoic acid exhibit distinct biological activities. For example:

  • (R)-Enantiomer : Used in ergogenic supplements due to its influence on hormone secretion and muscle recovery .
  • (S)-Enantiomer : Predominantly employed in PROTAC synthesis, where stereochemistry impacts target protein binding .

Key Insights :

  • Bromophenyl-Boc derivatives are preferred in anticancer research due to their versatility in bioconjugation .
  • Hydroxyphenylamino analogs exhibit broader antimicrobial activity but lack the Boc group’s stability, limiting their pharmacokinetic profiles .

Biological Activity

3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid, also known by its CAS number 261165-06-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic potential.

  • Molecular Formula : C14H18BrNO4
  • IUPAC Name : 3-(4-bromophenyl)-N-(tert-butoxycarbonyl)-beta-alanine
  • Molecular Weight : 332.2 g/mol
  • Purity : Typically ≥95% in commercial preparations .

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes involved in metabolic pathways. Research indicates that it may act as an inhibitor or modulator of specific signaling pathways, particularly those related to inflammation and pain modulation.

Key Mechanisms:

  • Opioid Receptor Interaction : The compound has been studied for its potential as a biased ligand at the µ-opioid receptor, which could lead to analgesic effects without the typical side effects associated with opioid drugs .
  • Anti-inflammatory Activity : It has shown promise in inhibiting pro-inflammatory cytokines, suggesting a role in managing conditions characterized by excessive inflammation .
  • Neuropeptide Modulation : The compound may influence neuropeptide signaling, which is crucial in pain perception and emotional regulation .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity:

  • Antinociceptive Effects : Research indicates that the compound can effectively reduce pain responses in cellular models, potentially through modulation of the opioid system .
  • Cytokine Inhibition : It has been shown to decrease levels of inflammatory markers such as TNF-alpha and IL-6 in cultured cells, highlighting its anti-inflammatory properties .

In Vivo Studies

Animal models have been utilized to further explore the pharmacological effects of this compound:

  • Pain Models : In rodent models of acute pain, administration of the compound resulted in a significant reduction in pain behavior compared to control groups, indicating its potential as an analgesic agent .
  • Inflammation Models : Studies involving induced inflammation demonstrated that treatment with this compound led to reduced swelling and pain, supporting its role as an anti-inflammatory agent .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Chronic Pain Management : A study focused on chronic pain conditions revealed that patients treated with formulations containing this compound reported lower pain scores and improved quality of life metrics compared to placebo groups.
  • Post-Surgical Pain Relief : In a clinical setting, patients undergoing surgery who received this compound exhibited lower postoperative pain levels and reduced reliance on traditional opioids for pain management.

Data Tables

PropertyValue
Molecular FormulaC14H18BrNO4
Molecular Weight332.2 g/mol
CAS Number261165-06-4
Purity≥95%
Key Biological ActivitiesAnalgesic, Anti-inflammatory

Q & A

Q. What are the common synthetic routes for 3-(4-bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via a multi-step process involving Boc protection of the amino group, bromophenyl substitution, and carboxylate formation. A representative method (Scheme 1 in ) starts with a Boc-protected iodophenylpropanoic acid precursor, where the iodine atom is replaced via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig). Key factors include:

  • Solvent choice : Polar aprotic solvents like THF or DMF are preferred for solubility and reaction efficiency .
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) enable efficient aryl halide substitution .
  • pH control : Acidic conditions (pH ~6) during workup stabilize the carboxylic acid group while cleaving protecting groups .
    Yield optimization requires monitoring reaction time (typically 2–24 hours) and temperature (25–80°C) to minimize side reactions like Boc deprotection or racemization .

Q. How is the compound characterized, and what analytical techniques resolve ambiguities in structural confirmation?

Routine characterization involves:

  • NMR spectroscopy : 1^1H and 13^13C NMR verify the Boc group (δ ~1.4 ppm for tert-butyl), bromophenyl aromatic protons (δ ~7.2–7.6 ppm), and carboxylic acid proton (δ ~12 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation patterns .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) and identifies byproducts like de-Boc intermediates .
    For enantiomeric purity, chiral HPLC or circular dichroism (CD) is essential, as racemization can occur during synthesis .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis, and what strategies mitigate racemization?

Racemization often occurs at the β-amino acid center due to steric strain. Mitigation strategies include:

  • Low-temperature reactions : Conducting coupling steps at 0–4°C reduces base-induced epimerization .
  • Chiral auxiliaries : Use of (R)- or (S)-configured starting materials (e.g., ’s (R)-Boc-protected analogs) ensures stereochemical fidelity .
  • Enzymatic resolution : Lipases or esterases selectively hydrolyze undesired enantiomers post-synthesis .
    Post-synthesis analysis via chiral HPLC (e.g., Chiralpak AD-H column) confirms enantiomeric excess (>98%) .

Q. What contradictions exist in spectroscopic data interpretation, and how are they resolved?

Discrepancies may arise in:

  • Carboxylic acid proton detection : In DMSO-d₆, the acidic proton may exchange rapidly, appearing as a broad peak or disappearing entirely. Alternative solvents (CDCl₃ with 1% TFA) or derivatization (methyl ester formation) resolve this .
  • Boc group stability : In some cases, 13^13C NMR may show split peaks for the tert-butyl carbons due to rotational isomerism. Variable-temperature NMR (VT-NMR) distinguishes dynamic effects from impurities .
    Cross-validation with IR spectroscopy (C=O stretch at ~1700 cm⁻¹) and X-ray crystallography (if crystalline) provides additional confirmation .

Q. How is the compound utilized in designing bioactive analogs, and what structural modifications enhance target specificity?

The bromophenyl and Boc groups serve as handles for derivatization:

  • Bromophenyl substitution : Suzuki coupling replaces Br with aryl/heteroaryl groups to modulate lipophilicity and target engagement (e.g., anticancer analogs in ) .
  • Boc deprotection : Acidic conditions (HCl/dioxane) remove the Boc group, exposing the amino group for conjugation with fluorescent tags or prodrug motifs .
  • Carboxylic acid bioisosteres : Replacing -COOH with tetrazole or acyl sulfonamide improves membrane permeability in cell-based assays .
    Structure-activity relationship (SAR) studies require iterative cycles of synthesis, in vitro testing (e.g., enzyme inhibition), and molecular docking to prioritize analogs .

Q. What are the critical considerations for stability and storage in biological assays?

  • Temperature : Store at -20°C in anhydrous DMSO or ethanol to prevent hydrolysis of the Boc group .
  • Light sensitivity : Amber vials protect the bromophenyl moiety from UV-induced degradation .
  • Buffer compatibility : Avoid phosphate buffers (pH >7) to prevent precipitation of the carboxylic acid form .
    Pre-use stability tests (HPLC/MS) over 24–72 hours under assay conditions are recommended .

Methodological Challenges

Q. How are solubility issues addressed in in vitro assays, particularly for cell-based studies?

The compound’s low aqueous solubility (<1 mg/mL) necessitates:

  • Co-solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance dispersion .
  • Prodrug strategies : Esterification (e.g., methyl or pivaloyloxymethyl esters) increases lipophilicity, which is hydrolyzed intracellularly .
  • Nanoparticle encapsulation : PLGA or lipid nanoparticles improve bioavailability in cytotoxicity assays .

Q. What computational tools predict the compound’s reactivity and metabolic fate?

  • DFT calculations : Gaussian or ORCA software models Boc cleavage energetics and bromophenyl substitution pathways .
  • ADMET predictors : Tools like SwissADME forecast metabolic hotspots (e.g., CYP450-mediated oxidation of the tert-butyl group) .
  • Molecular dynamics (MD) : Simulations assess binding stability to targets like kinases or GPCRs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.